molecular formula C19H14N2O5 B2368598 (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide CAS No. 898373-54-1

(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide

Cat. No.: B2368598
CAS No.: 898373-54-1
M. Wt: 350.33
InChI Key: CGLOLCVMORYBHT-SOFGYWHQSA-N
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Description

(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a benzo[d][1,3]dioxole moiety through an acrylamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

    Introduction of the Acrylamide Bridge: The acrylamide moiety can be introduced via a Michael addition reaction, where an acrylamide derivative reacts with the benzofuran core.

    Attachment of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the benzo[d][1,3]dioxole derivative with the acrylamide-benzofuran intermediate, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran or benzo[d][1,3]dioxole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may be useful in the development of organic semiconductors or other advanced materials.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, depending on the context of its application. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-phenylbenzofuran share the benzofuran core but differ in their substituents.

    Benzo[d][1,3]dioxole Derivatives: Compounds such as piperonyl butoxide contain the benzo[d][1,3]dioxole moiety but have different functional groups attached.

Uniqueness

(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide is unique due to its combination of the benzofuran and benzo[d][1,3]dioxole moieties linked by an acrylamide bridge. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c20-19(23)18-17(12-3-1-2-4-13(12)26-18)21-16(22)8-6-11-5-7-14-15(9-11)25-10-24-14/h1-9H,10H2,(H2,20,23)(H,21,22)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLOLCVMORYBHT-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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